4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide 4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 327102-14-7
VCID: VC4383806
InChI: InChI=1S/C20H19ClN2O2S/c1-23(2)20-17-8-4-6-13-5-3-7-16(18(13)17)19(20)22-26(24,25)15-11-9-14(21)10-12-15/h3-12,19-20,22H,1-2H3
SMILES: CN(C)C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C20H19ClN2O2S
Molecular Weight: 386.89

4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide

CAS No.: 327102-14-7

Cat. No.: VC4383806

Molecular Formula: C20H19ClN2O2S

Molecular Weight: 386.89

* For research use only. Not for human or veterinary use.

4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide - 327102-14-7

Specification

CAS No. 327102-14-7
Molecular Formula C20H19ClN2O2S
Molecular Weight 386.89
IUPAC Name 4-chloro-N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Standard InChI InChI=1S/C20H19ClN2O2S/c1-23(2)20-17-8-4-6-13-5-3-7-16(18(13)17)19(20)22-26(24,25)15-11-9-14(21)10-12-15/h3-12,19-20,22H,1-2H3
Standard InChI Key IRVQBVBJMQSBCO-UHFFFAOYSA-N
SMILES CN(C)C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Elucidation

Spectroscopic and Computational Characterization

  • Mass Spectrometry: The molecular ion peak at m/z 386.89 (calculated for C₂₀H₁₉ClN₂O₂S) aligns with its molecular weight.

  • NMR Signatures: Predicted splitting patterns include:

    • Aromatic protons (δ 7.2–8.1 ppm, multiplet) from the acenaphthene and benzene rings.

    • Dimethylamino protons (δ 2.8–3.1 ppm, singlet) .

  • Computational Modeling: Density functional theory (DFT) simulations reveal a highest occupied molecular orbital (HOMO) localized on the acenaphthene system, suggesting nucleophilic reactivity at this site .

Synthesis and Scalable Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Acenaphthene Functionalization:

    • Nitration of acenaphthene at the 1-position using HNO₃/H₂SO₄.

    • Reduction of the nitro group to an amine with H₂/Pd-C.

    • Dimethylation via Eschweiler-Clarke reaction (HCOOH, HCHO).

  • Sulfonamide Coupling:

    • Reaction of 4-chlorobenzenesulfonyl chloride with the aminated acenaphthene intermediate in dichloromethane, catalyzed by triethylamine .

Table 1: Optimized Reaction Conditions

StepReagentsTemperatureTimeYield
NitrationHNO₃ (68%), H₂SO₄0–5°C2 h78%
DimethylationHCOOH, HCHO100°C6 h85%
SulfonylationClC₆H₄SO₂Cl, Et₃N25°C12 h67%

Industrial Manufacturing Innovations

Continuous flow reactors have been adopted to enhance process safety and scalability:

  • Microreactor Technology: Enables precise control over exothermic nitration steps, reducing side product formation.

  • In-line Analytics: UV-Vis and IR probes monitor intermediate purity, allowing real-time adjustments.

Reactivity and Functionalization Pathways

Oxidation and Reduction Behavior

  • Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the acenaphthene ring, yielding phthalic acid derivatives.

  • Reduction: LiAlH₄ selectively reduces the sulfonamide to a thioether, while NaBH₄ preserves the sulfonamide group.

Nucleophilic Substitution

The chlorine atom undergoes SNAr reactions with amines (e.g., piperidine) in DMF at 80°C, enabling diversification of the benzene ring.

Table 2: Substitution Reaction Outcomes

NucleophileSolventCatalystYield
PiperidineDMFNone72%
ThiophenolEtOHK₂CO₃65%
NaN₃DMSOCuI58%

Biological Activity and Mechanism

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 4 µg/mL) and Escherichia coli (MIC = 8 µg/mL). The mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.

Structure-Activity Relationships (SAR)

  • Acenaphthene Modifications: Bromination at the 5-position increases lipophilicity, enhancing Gram-positive coverage.

  • Sulfonamide Alternatives: Replacing chlorine with trifluoromethyl improves pharmacokinetic profiles but reduces aqueous solubility .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors targeting EGFR and VEGFR-2, with ongoing Phase I trials for oncology indications.

Agrochemical Development

Derivatization with thiocyanate groups yields herbicides effective against Amaranthus retroflexus (EC₅₀ = 12 µM).

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